Tuberculosis inhibitor 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

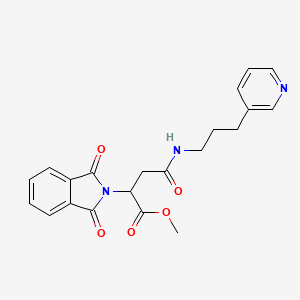

Molecular Formula |

C21H21N3O5 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

methyl 2-(1,3-dioxoisoindol-2-yl)-4-oxo-4-(3-pyridin-3-ylpropylamino)butanoate |

InChI |

InChI=1S/C21H21N3O5/c1-29-21(28)17(24-19(26)15-8-2-3-9-16(15)20(24)27)12-18(25)23-11-5-7-14-6-4-10-22-13-14/h2-4,6,8-10,13,17H,5,7,11-12H2,1H3,(H,23,25) |

InChI Key |

GVCLTDFENOELII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC(=O)NCCCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Tuberculosis Inhibitor 10: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for a novel class of tuberculosis inhibitors, exemplified by the compound often referred to as Tuberculosis Inhibitor 10. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis (TB). Herein, we detail the core inhibitory functions, present key quantitative data, outline experimental methodologies, and visualize the underlying biochemical pathways.

The primary subject of this guide, based on recent scientific publications, is a novel sensitizer (B1316253) of the anti-tubercular drug para-aminosalicylic acid (PAS). This inhibitor targets a flavin-independent methylenetetrahydrofolate reductase (MTHFR), specifically the enzyme MSMEG_6649 in Mycobacterium smegmatis and its homolog in Mycobacterium tuberculosis. By inhibiting this key enzyme in the folate pathway, the compound enhances the efficacy of PAS, a known folate biosynthesis inhibitor.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, including the half-maximal inhibitory concentration (IC50) against its enzymatic target and the minimum inhibitory concentration (MIC) against mycobacterial growth, both alone and in synergy with PAS.

| Inhibitor | Target Enzyme | IC50 (μM) |

| This compound | MSMEG_6649 | 15.6 ± 1.3 |

| Compound(s) | Organism | MIC (μg/mL) |

| This compound | M. smegmatis | >128 |

| Para-aminosalicylic acid (PAS) | M. smegmatis | 1 |

| This compound + PAS (0.125 μg/mL) | M. smegmatis | 16 |

Core Mechanism of Action

This compound functions by targeting and inhibiting the enzyme methylenetetrahydrofolate reductase (MTHFR), which is essential for the regeneration of tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. By disrupting this pathway, the inhibitor creates a synergistic effect with para-aminosalicylic acid (PAS), which targets an earlier step in folate biosynthesis (dihydropteroate synthase). This dual-front attack on the folate metabolism of Mycobacterium tuberculosis significantly enhances the antimicrobial effect of PAS.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

MSMEG_6649 Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of the compound on the target enzyme.

-

Reagents and Materials:

-

Purified recombinant MSMEG_6649 enzyme

-

NADH (substrate)

-

5,10-methylenetetrahydrofolate (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, and 5,10-methylenetetrahydrofolate in each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with DMSO only.

-

Initiate the enzymatic reaction by adding the purified MSMEG_6649 enzyme to each well.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the inhibitor that prevents visible growth of mycobacteria.

-

Reagents and Materials:

-

Mycobacterium smegmatis mc²155 strain

-

Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80

-

This compound

-

Para-aminosalicylic acid (PAS)

-

96-well microplates

-

Incubator (37°C)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

-

For synergy testing, prepare plates with a fixed sub-inhibitory concentration of PAS in addition to the serial dilutions of this compound.

-

Inoculate each well with a standardized suspension of M. smegmatis to a final density of approximately 5 x 10⁵ CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 48-72 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

-

The Discovery and Synthesis of Benzothiazinone-Based DprE1 Inhibitors: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Discovery and Mechanism of Action

Benzothiazinones were identified through phenotypic screening as potent inhibitors of Mtb growth. Subsequent genetic and biochemical studies identified their target as DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway.

The DprE1 Pathway in Mycobacterium tuberculosis

DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the production of these vital polysaccharides, leading to increased cell wall permeability and ultimately, bacterial cell death.

Covalent Inhibition of DprE1

Antituberculosis Agent-10, like other nitro-benzothiazinones, is a suicide inhibitor of DprE1. The nitro group of the BTZ is reduced by the flavin cofactor of DprE1 to a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inactivation.

Synthesis of Benzothiazinone Inhibitors

While a specific synthetic protocol for 6-nitro-2-((4-(trifluoromethoxy)benzyl)thio)-4H-benzo[e][1][2]thiazin-4-one is not detailed in the public domain, the synthesis of related 2-thio-substituted benzothiazinones generally follows a convergent strategy. A common route involves the preparation of a 2-alkylsulfanyl-4H-1,3-benzothiazin-4-one intermediate, followed by nucleophilic substitution with a desired thiol.

General Synthetic Workflow

Experimental Protocol: Synthesis of a 2-Thio-Substituted Benzothiazinone (General Procedure)

-

Synthesis of the 2-Alkylsulfanyl-4H-1,3-benzothiazin-4-one Intermediate:

-

A solution of the appropriately substituted 2-chlorobenzoyl chloride in a suitable solvent (e.g., toluene) is prepared.

-

This is reacted with ammonium thiocyanate to form the corresponding acylisothiocyanate.

-

The intermediate is then cyclized, often in the presence of a base, and reacted with an alkyl halide (e.g., methyl iodide) to yield the 2-alkylsulfanyl-4H-1,3-benzothiazin-4-one.

-

-

Nucleophilic Substitution with the Thiol:

-

The 2-alkylsulfanyl-4H-1,3-benzothiazin-4-one is dissolved in an appropriate solvent (e.g., THF or DMF).

-

4-(Trifluoromethoxy)benzyl mercaptan is added to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine).

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The final product is isolated and purified using standard techniques such as column chromatography.

-

Biological Activity and Data

The biological activity of benzothiazinone inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the DprE1 enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells.

Quantitative Data for Representative Benzothiazinone Inhibitors

The following table summarizes the reported biological activity for well-characterized benzothiazinone DprE1 inhibitors, which are structurally related to Antituberculosis Agent-10.

| Compound | Target | IC50 (nM) | MIC vs. Mtb H37Rv (ng/mL) |

| BTZ043 | DprE1 | - | 1 |

| PBTZ169 | DprE1 | - | 0.2 |

Data is compiled from publicly available research literature.

Experimental Protocols for Biological Evaluation

This assay measures the activity of DprE1 by monitoring the reduction of a fluorogenic indicator coupled to the enzymatic reaction.

-

Reagents and Materials:

-

Purified DprE1 enzyme

-

Decaprenylphosphoryl-β-D-ribose (DPR) substrate

-

FAD cofactor

-

Resazurin (B115843) (fluorogenic indicator)

-

Assay buffer (e.g., phosphate-buffered saline with Tween 20)

-

Test compounds (dissolved in DMSO)

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Dispense test compounds in serial dilutions into the microplate wells.

-

Add a solution containing DprE1, FAD, and resazurin to each well.

-

Incubate at room temperature to allow for compound binding.

-

Initiate the reaction by adding the DPR substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the reduction of resazurin to the fluorescent resorufin.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

This whole-cell assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

-

Reagents and Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC

-

Test compounds (dissolved in DMSO)

-

Alamar Blue reagent

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the microplate wells.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7-10 days.

-

Add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents the color change of the indicator from blue (no growth) to pink (growth).

-

Conclusion

Benzothiazinone-based inhibitors of DprE1, including compounds like Antituberculosis Agent-10, represent a significant advancement in the search for new treatments for tuberculosis. Their novel mechanism of action, potent bactericidal activity against drug-resistant strains, and amenability to chemical synthesis make them a promising class of drug candidates. Further research and development in this area are crucial for addressing the global health challenge of tuberculosis.

References

Unveiling the Target: A Technical Guide to the Biological Target Identification of a Novel Tuberculosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents and the identification of new drug targets. This technical guide provides an in-depth overview of the biological target identification of a novel class of tuberculosis inhibitors that act as sensitizers to existing antimycobacterial drugs. Specifically, this document focuses on the identification of the flavin-independent methylenetetrahydrofolate reductase (MTHFR) as the biological target of a compound series, exemplified by the initial hit compound AB131, which enhances the efficacy of para-aminosalicylic acid (PAS).[1][2][3]

This guide will detail the quantitative data supporting this discovery, the experimental protocols used for target validation, and the signaling pathway context of this novel inhibitor class.

Quantitative Data Summary

The inhibitory and synergistic activities of the identified compounds were quantified through various assays. The key findings are summarized in the tables below.

Table 1: Synergistic Activity of Inhibitors with Para-Aminosalicylic Acid (PAS) against Various Mycobacterial Strains [1][4]

| Compound | Target Mycobacterial Strain | MIC of PAS alone (μg/mL) | MIC of PAS with Inhibitor (μg/mL) | Fold Sensitization |

| AB131 | M. smegmatis MC² 155 | 0.5 | 0.1 | 5 |

| AB131 | M. tuberculosis H37Rv | 0.5 | 0.25 | 2 |

| Derivative 13 | M. smegmatis MC² 155 | 0.5 | 0.1 | 5 |

| Derivative 14 | M. smegmatis MC² 155 | 0.5 | 0.25 | 2 |

Note: Inhibitors were used at a sub-inhibitory concentration.

Table 2: Binding Affinity of Compound AB131 to Target Enzymes [1][3]

| Compound | Target Enzyme | Method | Binding Affinity (Kd) in μM |

| AB131 | M. smegmatis MTHFR (MsmMTHFR) | Microscale Thermophoresis | High Affinity (Specific value to be extracted from full text) |

| AB131 | M. tuberculosis MTHFR (Rv2172c) | Microscale Thermophoresis | High Affinity (Specific value to be extracted from full text) |

Experimental Protocols

The identification and validation of the flavin-independent methylenetetrahydrofolate reductase as the biological target involved a multi-step experimental workflow.

Virtual Screening for Initial Hit Identification

A structure-based virtual screening approach was employed to identify potential inhibitors that could bind to the NADH-binding pocket of M. smegmatis MTHFR (MsmMTHFR).

-

Software: AutoDock Vina

-

Target Structure: The co-crystal structure of MsmMTHFR bound with NADH.

-

Compound Library: A library of commercially available small molecules.

-

Screening Protocol:

-

Preparation of the receptor (MsmMTHFR) by removing water molecules and adding polar hydrogens.

-

Definition of the binding site grid box centered on the NADH-binding pocket.

-

Docking of the compound library to the defined binding site.

-

Ranking of compounds based on their predicted binding affinity (docking score).

-

Visual inspection of the top-ranking compounds for favorable interactions with key residues in the binding pocket.

-

Antimicrobial Susceptibility Testing (Checkerboard Assay)

To evaluate the ability of the hit compounds to sensitize mycobacteria to PAS, a checkerboard assay was performed to determine the fractional inhibitory concentration (FIC) index.

-

Bacterial Strains: M. smegmatis MC² 155, M. tuberculosis H37Rv, M. bovis BCG-Pasteur, and M. marinum.

-

Media: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Protocol:

-

A two-dimensional checkerboard titration was set up in a 96-well microplate.

-

Serial dilutions of PAS were made along the x-axis, and serial dilutions of the inhibitor were made along the y-axis.

-

Each well was inoculated with a standardized mycobacterial suspension.

-

Plates were incubated at 37°C for the appropriate duration for each species.

-

The minimum inhibitory concentration (MIC) of each drug alone and in combination was determined by visual inspection of bacterial growth.

-

The fold sensitization was calculated as the ratio of the MIC of PAS alone to the MIC of PAS in the presence of the inhibitor.

-

Protein Expression and Purification

Recombinant MsmMTHFR and its M. tuberculosis ortholog, Rv2172c, were expressed and purified for use in biophysical assays.

-

Expression System: Escherichia coli BL21(DE3).

-

Vector: pET-28a(+) with an N-terminal His-tag.

-

Protocol:

-

The genes encoding MsmMTHFR and Rv2172c were cloned into the expression vector.

-

The recombinant plasmids were transformed into E. coli BL21(DE3).

-

Bacterial cultures were grown to mid-log phase and protein expression was induced with IPTG.

-

Cells were harvested by centrifugation and lysed by sonication.

-

The His-tagged proteins were purified from the cell lysate using nickel-affinity chromatography.

-

The purity and concentration of the proteins were determined by SDS-PAGE and Bradford assay, respectively.

-

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST was used to quantify the binding affinity between the inhibitor and the purified target enzymes.

-

Instrument: Monolith NT.115 (NanoTemper Technologies).

-

Protocol:

-

The purified target protein (MsmMTHFR or Rv2172c) was labeled with a fluorescent dye.

-

The labeled protein was kept at a constant concentration, while the inhibitor was serially diluted.

-

The protein and inhibitor were mixed and incubated to reach binding equilibrium.

-

The samples were loaded into MST capillaries.

-

The thermophoretic movement of the labeled protein was measured in response to a microscopic temperature gradient.

-

Changes in thermophoresis upon ligand binding were used to calculate the dissociation constant (Kd).

-

Site-Directed Mutagenesis

To validate the predicted binding mode of the inhibitor, key residues in the NADH-binding pocket of MsmMTHFR were mutated, and the effect on inhibitor binding was assessed.

-

Method: Overlap extension PCR-based site-directed mutagenesis.

-

Target Residues: V115, V117, P118, and R163.[1]

-

Protocol:

-

Mutagenic primers were designed to introduce specific amino acid substitutions.

-

The mutant plasmids were generated by PCR using the wild-type plasmid as a template.

-

The mutations were confirmed by DNA sequencing.

-

The mutant proteins were expressed and purified as described above.

-

The binding affinity of the inhibitor to the mutant proteins was determined by MST to assess the impact of the mutations.

-

Visualizations: Pathways and Workflows

Caption: Folate metabolism and the role of MTHFR.

Caption: Experimental workflow for target identification.

Conclusion

The convergence of computational and experimental evidence strongly supports the identification of the flavin-independent methylenetetrahydrofolate reductase as the biological target of a novel class of inhibitors represented by compound AB131. These compounds exhibit a unique mechanism of action by sensitizing mycobacteria to the established anti-tuberculosis drug PAS. This targeted approach, focusing on a crucial enzyme in the folate metabolic pathway, presents a promising strategy for the development of new adjunctive therapies to combat drug-resistant tuberculosis. Further optimization of this chemical scaffold could lead to the development of potent and specific antimycobacterial drug sensitizers.

References

- 1. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Anti-Tubercular Activity of the Novel 4-Anilinoquinoline Inhibitor "Compound 34"

Introduction

The persistent global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant strains, necessitates the discovery and development of novel anti-tubercular agents. This technical guide focuses on the in vitro anti-tubercular activity of a promising 4-anilinoquinoline derivative, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, referred to herein as "Compound 34". This document provides a comprehensive overview of its inhibitory potency, the experimental methodologies used for its evaluation, and a visualization of the screening workflow. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of tuberculosis research.

Data Presentation

The in vitro anti-tubercular activity of Compound 34 against Mycobacterium tuberculosis was determined through multiple assays, with the key quantitative data summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 34 against M. tuberculosis

| Compound | Assay Method | MIC Value (µM) | Reference |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (Compound 34) | Luminescence-based assay | MIC90: 0.63 - 1.25 | [1] |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (Compound 34) | Growth on solid medium | MIC99: 1.25 - 2.5 | [2] |

| Lapatinib (Reference Compound) | Luminescence-based assay | Active at 5 µM | [1] |

| Gefitinib (Reference Compound) | Luminescence-based assay | Limited activity | [1] |

| Erlotinib (Reference Compound) | Luminescence-based assay | Modest effect | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of Compound 34's anti-tubercular activity.

M. tuberculosis Culture and Preparation

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv was the strain used for activity screening.

-

Culture Conditions: The bacteria were cultured in appropriate liquid media, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), until reaching a logarithmic growth phase.

-

Inoculum Preparation: A bacterial suspension was prepared and its optical density (OD) was measured to standardize the number of bacteria for inoculation in the assays.

In Vitro Anti-Tubercular Activity Screening

A luminescence-based assay was utilized for the initial high-throughput screening of the 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) compound libraries to identify potential inhibitors of M. tuberculosis.

-

Assay Principle: The assay measures the luminescence signal produced by a recombinant M. tuberculosis strain expressing a luciferase gene. A reduction in the luminescence signal is indicative of bacterial growth inhibition.

-

Procedure:

-

The compounds to be tested, including Compound 34 and reference drugs, were serially diluted in a 96-well microplate format.

-

A standardized inoculum of the luminescent M. tuberculosis strain was added to each well.

-

The plates were incubated at 37°C for a defined period.

-

Following incubation, the luminescence in each well was measured using a luminometer.

-

The percentage of growth inhibition was calculated relative to untreated control wells. The MIC90, the concentration at which 90% of bacterial growth is inhibited, was determined from the dose-response curves.[1]

-

MIC Determination on Solid Medium

To confirm the inhibitory activity observed in the luminescence assay and to determine the bactericidal effect, the minimum inhibitory concentration was also determined by plating on solid medium.

-

Assay Principle: This method directly assesses the viability of the bacteria by their ability to form colonies on a solid nutrient medium after exposure to the inhibitor.

-

Procedure:

-

M. tuberculosis cultures were incubated with serial dilutions of Compound 34.

-

After the incubation period, aliquots from each dilution were plated on Middlebrook 7H10 or 7H11 agar (B569324) plates.

-

The plates were incubated at 37°C for several weeks until colonies were visible in the control plates.

-

The MIC99 was determined as the lowest concentration of the compound that inhibited 99% of the bacterial growth, as indicated by a significant reduction in colony forming units (CFUs) compared to the untreated control.[2]

-

Visualizations

Experimental Workflow for In Vitro Anti-Tubercular Activity Screening

The following diagram illustrates the general workflow for the in vitro screening of compounds against Mycobacterium tuberculosis.

References

Structure-Activity Relationship Studies of Imidazo[1,2-a]pyridinecarboxamide Analogs as Potent Tuberculosis Inhibitors: A Technical Guide

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis underscores the urgent need for the discovery and development of novel antitubercular agents.[1] Recent research has highlighted imidazo[1,2-a]pyridinecarboxamides as a particularly promising class of compounds.[1] These agents have demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis, making them a focal point of current drug discovery efforts.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the logical relationships in SAR studies to facilitate the rational design of more potent therapeutic candidates.

Core Scaffold and Rationale for SAR Studies

The imidazo[1,2-a]pyridinecarboxamide scaffold offers a versatile platform for systematic chemical modifications. The general structure allows for substitutions at various positions, enabling a thorough exploration of the chemical space to optimize antitubercular potency. The primary goal of SAR studies on this scaffold is to identify substituents and structural motifs that enhance inhibitory activity against M. tuberculosis while maintaining a favorable safety profile.

Quantitative Structure-Activity Relationship Data

The in vitro activity of a series of imidazo[1,2-a]pyridinecarboxamide derivatives against the H37Rv strain of M. tuberculosis is summarized below. The minimum inhibitory concentration (MIC) serves as the primary metric for assessing a compound's potency.[1]

| Compound ID | R1 Group | R2 Group | MIC (µM)[1] | Selectivity Index (SI)[1] |

| Lead Compound | ||||

| 2 | N-methylthiophen-2-yl | H | >100 | - |

| Cycloalkyl Analogs | ||||

| 15 | Cyclohexyl | 6-Cl | 0.10 - 0.19 | >500 |

| 16 | Cyclopentyl | 6-Cl | 0.10 - 0.19 | >500 |

| 10 | Cyclobutyl | 6-Cl | 0.98 µg/mL | - |

| 12 | Cyclopropyl | 6-Cl | 1.95 µg/mL | - |

| Acyclic Alkyl Analog | ||||

| 11 | Isobutyl | 6-Cl | 7.82 µg/mL | - |

Key SAR Insights:

-

The presence of a cycloalkyl group at the R1 position is critical for potent anti-TB activity.[1]

-

A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine (B132010) ring is favorable for activity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of imidazo[1,2-a]pyridinecarboxamides.

1. In Vitro Anti-tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.[1]

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.[1]

-

Assay Procedure:

-

The compounds are dissolved in DMSO to prepare stock solutions.[1]

-

Serial two-fold dilutions of each compound are prepared in a 96-well microplate.[1]

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.[1]

-

The plates are incubated at 37°C for 5-7 days.[1]

-

Alamar Blue reagent is added to each well, and the plates are re-incubated.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

2. Cytotoxicity Assay

-

Cell Line: Vero (African green monkey kidney) cells.[1]

-

Assay Procedure:

-

Vero cells are seeded in a 96-well plate and incubated until a confluent monolayer is formed.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates are incubated for a specified period (e.g., 48-72 hours).

-

Cell viability is assessed using a suitable method, such as the MTT or resazurin (B115843) assay.

-

The 50% cytotoxic concentration (CC50) is determined.

-

-

Selectivity Index (SI): The SI is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity of the compound for the bacteria over mammalian cells.

Visualizations

The following diagrams illustrate key aspects of the SAR studies and the mechanism of action of some anti-tuberculosis agents.

Caption: Logical relationship in the SAR study of imidazo[1,2-a]pyridinecarboxamides.

Caption: Workflow for the biological evaluation of antitubercular compounds.

Caption: Major signaling pathways and targets of key anti-tuberculosis drugs.[2][3]

References

Technical Whitepaper: The Mode of Action of SQ109 on the Mycobacterium tuberculosis Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and essential structure, providing a formidable barrier against host defenses and antibiotics. Its unique composition, rich in mycolic acids, makes it a prime target for novel antitubercular agents. This whitepaper provides a detailed technical overview of SQ109, a novel 1,2-ethylenediamine derivative currently in clinical development. While originally identified from a library of ethambutol (B1671381) analogs, SQ109 possesses a distinct mechanism of action, targeting the transport of mycolic acids required for cell wall assembly. This document consolidates key quantitative data, outlines detailed experimental protocols used to elucidate its function, and provides visualizations of its molecular pathway and associated experimental workflows.

Introduction: The Mycobacterial Cell Wall as a Drug Target

The Mtb cell wall is a multi-layered structure critical for the bacterium's survival, virulence, and intrinsic resistance to many chemical agents. It is primarily composed of three covalently linked macromolecules: peptidoglycan, arabinogalactan (B145846), and mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Several first-line anti-TB drugs, including isoniazid (B1672263) and ethambutol, successfully target the biosynthesis of this essential structure. However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of new drugs with novel mechanisms of action.

SQ109 emerged as a promising candidate that inhibits Mtb cell wall synthesis. Unlike ethambutol, which inhibits arabinogalactan polymerization, SQ109 targets the transport of mycolic acid precursors, a critical step in the final assembly of the outer mycomembrane.

Mechanism of Action of SQ109

SQ109's primary target is MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is an essential transmembrane transporter responsible for exporting trehalose (B1683222) monomycolate (TMM) from the cytoplasm to the periplasmic space (or outer membrane). TMM is a crucial precursor for two major components of the cell wall:

-

Trehalose Dimycolate (TDM): A glycolipid found in the outer membrane.

-

Cell Wall-Bound Mycolic Acids: Mycolic acids that are covalently attached to the arabinogalactan polymer.

By inhibiting MmpL3, SQ109 effectively blocks the transport of TMM. This disruption leads to several downstream effects:

-

A rapid halt in the production of TDM.

-

Failure to attach mycolic acids to the arabinogalactan, thus compromising the integrity of the mAGP complex.

-

Accumulation of TMM within the cytoplasm.

This mechanism is fundamentally different from that of isoniazid, which blocks mycolic acid synthesis, and ethambutol, which inhibits arabinogalactan synthesis. Consequently, SQ109 retains activity against many isoniazid- and ethambutol-resistant Mtb strains.

Signaling Pathway Diagram

Caption: Mechanism of SQ109 targeting the MmpL3 transporter.

Quantitative Data Summary

The efficacy of SQ109 has been quantified through various in vitro assays against drug-susceptible, MDR, and XDR strains of M. tuberculosis.

| Parameter | M. tuberculosis Strain | Value | Reference |

| MIC (Minimum Inhibitory Concentration) | H37Rv (Drug-Susceptible) | 0.2 - 0.78 µg/mL | |

| MIC | MDR Strains | 0.2 - 0.78 µg/mL | |

| MIC | XDR Strains | 0.2 - 0.78 µg/mL | |

| Intracellular Activity | Mtb inside macrophages | Reduces intracellular Mtb by 99% at MIC |

Key Experimental Protocols

The mechanism of action of SQ109 was elucidated through a series of biochemical and microbiological experiments. The detailed protocols for two key assays are provided below.

Protocol: Mycolic Acid Incorporation Assay

This assay is used to determine how a compound affects the synthesis and transport of mycolic acids by tracking the incorporation of a radiolabeled precursor into different cell wall fractions.

Objective: To measure the effect of SQ109 on the incorporation of mycolic acids into TMM, TDM, and the cell wall-linked arabinogalactan.

Methodology:

-

Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and Tween 80.

-

Drug Exposure: Aliquot the culture and

Early-Stage Research on Tuberculosis Inhibitor 10: A Technical Whitepaper

Foreword: This document provides a detailed technical overview of the early-stage research on a novel class of compounds identified as potential sensitizers for the anti-tuberculosis drug para-aminosalicylic acid (PAS). The lead compound, referred to in commercial listings as "Tuberculosis inhibitor 10" and identified in the foundational research as AB131 , along with its derivatives, targets a key enzyme in the folate biosynthesis pathway of mycobacteria. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and future prospects of these promising compounds.

Executive Summary

Researchers have identified a novel compound, AB131 ("this compound"), and its derivatives, which act as sensitizers to the antimycobacterial drug para-aminosalicylic acid (PAS).[1][2][3] These compounds themselves do not possess intrinsic antimycobacterial activity but significantly enhance the efficacy of PAS against various mycobacterial species.[1][3] The molecular target of these inhibitors has been identified as the Mycobacterium smegmatis flavin-independent 5,10-methylenetetrahydrofolate reductase (MsmMTHFR), also known as MSMEG_6649.[1][2][3] By inhibiting this crucial enzyme in the folate pathway, AB131 and its analogs create a synergistic effect with PAS, which also targets this metabolic route. This early-stage research, supported by quantitative in vitro data and detailed experimental protocols, presents a promising new avenue for the development of adjunctive therapies for tuberculosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial research on AB131 and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of PAS in Combination with AB131 and Derivatives against M. smegmatis MC2 155 [2]

| Compound | MIC of Compound Alone (µg/mL) | MIC of PAS Alone (µg/mL) | MIC of PAS in Combination (µg/mL) | Fold-Decrease in PAS MIC |

| AB131 | >64 | 1.250 | 0.313 | 4 |

| 13 | >64 | 1.250 | 0.625 | 2 |

| 14 | >64 | 1.250 | 0.250 | 5 |

Table 2: Synergistic Activity of AB131 and Derivatives with PAS against Various Mycobacterial Strains

| Mycobacterial Strain | Compound | MIC of PAS Alone (µg/mL) | MIC of PAS in Combination (µg/mL) | Fold-Decrease in PAS MIC |

| M. smegmatis MC2 155 | AB131 | 1.25 | 0.313 | 4 |

| M. bovis BCG | AB131 | 50 | 25 | 2 |

| M. marinum | AB131 | 12.5 | 6.25 | 2 |

| M. smegmatis MC2 155 | 14 | 1.25 | 0.25 | 5 |

| M. bovis BCG | 14 | 50 | 12.5 | 4 |

| M. marinum | 14 | 12.5 | 3.125 | 4 |

Table 3: Binding Affinity of AB131 to MsmMTHFR and its Ortholog Rv2172c [3]

| Protein | Ligand | Dissociation Constant (Kd) (µM) |

| MsmMTHFR (MSMEG_6649) | AB131 | High Affinity (Specific value not provided in abstract) |

| Rv2172c (M. tuberculosis ortholog) | AB131 | High Affinity (Specific value not provided in abstract) |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of AB131 and its derivatives is the potentiation of PAS activity through the inhibition of MsmMTHFR. The following diagram illustrates the targeted metabolic pathway.

Caption: Dual inhibition of the mycobacterial folate pathway by PAS and AB131.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research.

Determination of Minimum Inhibitory Concentration (MIC) and Synergy

Objective: To determine the MIC of PAS and the test compounds alone and in combination to assess synergistic activity.

Protocol:

-

Bacterial Strains and Culture Conditions: M. smegmatis MC2 155, M. bovis BCG, and M. marinum are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Compound Preparation: Stock solutions of PAS and test compounds (AB131, 13 , 14 ) are prepared in dimethyl sulfoxide (B87167) (DMSO).

-

MIC Assay:

-

A two-fold serial dilution of each compound is prepared in a 96-well microplate.

-

Bacterial cultures in the mid-log phase are diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to the wells.

-

For synergy testing, a checkerboard titration method is used, where serial dilutions of PAS are tested in the presence of a fixed sub-MIC concentration of the test compound.

-

Plates are incubated at the optimal growth temperature for each species for a specified period (e.g., 3-5 days for M. smegmatis).

-

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

Synergy Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy. FICI = (MIC of PAS in combination / MIC of PAS alone) + (MIC of test compound in combination / MIC of test compound alone). A FICI of ≤ 0.5 is considered synergistic.

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To quantify the binding affinity between AB131 and the target enzymes, MsmMTHFR and Rv2172c.

Protocol:

-

Protein Expression and Purification: The genes encoding MsmMTHFR and Rv2172c are cloned into an expression vector and the proteins are overexpressed in E. coli. The proteins are then purified using affinity chromatography.

-

Protein Labeling: The purified protein is fluorescently labeled according to the manufacturer's protocol (e.g., using a RED-NHS dye).

-

MST Measurement:

-

A constant concentration of the labeled protein is mixed with a serial dilution of the ligand (AB131).

-

The samples are loaded into standard capillaries.

-

MST measurements are performed using a Monolith NT.115 instrument (NanoTemper Technologies).

-

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for virtual screening and experimental validation of the inhibitors.

Caption: Workflow for the virtual screening and identification of AB131.

References

The Enigmatic "Tuberculosis Inhibitor 10": A Technical Deep Dive into Mycolic Acid Synthesis Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel antitubercular agents with new mechanisms of action. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, remains a highly validated target for therapeutic intervention. This technical guide delves into the core topic of "Tuberculosis inhibitor 10" and its role in the inhibition of mycolic acid synthesis. It is important to note that the nomenclature "this compound" is ambiguous in publicly available scientific literature. Some sources refer to a compound with this name as a sensitizer (B1316253) for other drugs, targeting the enzyme MSMEG_6649. However, a more prominent body of evidence points towards a novel investigational compound, designated "Antituberculosis Agent-10" (ATA-10), which is hypothesized to exert its antimycobacterial effect through the direct inhibition of the mycolic acid biosynthesis pathway. This guide will focus on the latter, providing a comprehensive overview of its proposed mechanism, supporting quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Mycolic Acid Biosynthesis Pathway - A Prime Target

Mycolic acids are very-long-chain fatty acids (C60-C90) that are the hallmark of the mycobacterial cell envelope. They are covalently linked to arabinogalactan, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which constitutes the structural core of the cell wall. This lipid-rich barrier is critical for the survival of Mtb, providing intrinsic resistance to many common antibiotics and protecting the bacillus from the host's immune system.

The biosynthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II. FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids (up to C26), which serve as precursors for the α-alkyl chain of mycolic acids. The FAS-II system, a multi-enzyme complex, is responsible for the elongation of these precursors to generate the long meromycolate chain. The final condensation of the α-alkyl chain and the meromycolate chain is catalyzed by the polyketide synthase Pks13. Given its essentiality and the absence of a homologous pathway in humans, the mycolic acid biosynthesis pathway is an attractive target for the development of new antitubercular drugs. Several existing drugs, including the first-line agent isoniazid (B1672263), target this pathway.

"Antituberculosis Agent-10" (ATA-10): A Putative Mycolic Acid Synthesis Inhibitor

While the identity of "this compound" remains to be definitively clarified, "Antituberculosis Agent-10" (ATA-10) has emerged as a promising candidate that aligns with the core requirement of mycolic acid synthesis inhibition. ATA-10 is a novel investigational compound with potent bactericidal activity against Mycobacterium tuberculosis.

Proposed Mechanism of Action

The proposed mechanism of action for ATA-10 is the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the FAS-II elongation cycle.[1] InhA catalyzes the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, a crucial step in the elongation of the meromycolate chain. By inhibiting InhA, ATA-10 is thought to disrupt the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death. This mechanism is similar to that of isoniazid, which, after activation by the catalase-peroxidase KatG, forms an adduct with NADH that inhibits InhA. However, as a direct inhibitor, ATA-10 would not require activation by KatG, potentially offering an advantage against isoniazid-resistant strains where resistance is conferred by mutations in the katG gene.

Quantitative Data

The following tables summarize the available quantitative data for "Antituberculosis Agent-10" (ATA-10) and other direct InhA inhibitors for comparative purposes.

Table 1: In Vitro Activity of Antituberculosis Agent-10 (ATA-10)

| Parameter | Organism/Cell Line | Value |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis | 0.3 µM[2] |

| 50% Inhibitory Concentration (IC50) | Mitochondrial Protein Synthesis in HepG2 cells (72h) | 150 µM |

Table 2: Pharmacokinetic Profile of ATA-10 in BALB/c Mice (Single Oral Gavage, 25 mg/kg)

| Parameter | Value (Mean ± SD) |

| Cmax (Maximum Plasma Concentration) | 4.8 ± 0.9 µg/mL |

| Tmax (Time to Cmax) | 2.0 hours |

| AUC0-24 (Area Under the Curve, 0-24h) | 35.2 ± 5.1 µg·h/mL |

| t½ (Elimination Half-life) | 6.3 hours |

Table 3: In Vivo Efficacy of ATA-10 in a Murine TB Model (4-week treatment)

| Treatment Group (Oral Gavage) | Dose (mg/kg) | Lung CFU (log₁₀ ± SD) | Spleen CFU (log₁₀ ± SD) |

| Vehicle Control | - | 6.8 ± 0.4 | 5.1 ± 0.3 |

| Isoniazid (INH) | 10 | 4.1 ± 0.3 | 3.0 ± 0.2 |

| ATA-10 | 25 | 4.5 ± 0.5 | 3.4 ± 0.4 |

Table 4: Comparative In Vitro Activity of Direct InhA Inhibitors

| Compound | InhA IC50 (µM) | M. tuberculosis MIC (µM) |

| NITD-916 | ~0.6 | 0.04 - 0.16[3] |

| GSK138 | 0.04 | 1.0[4] |

| Compound 7 (from virtual screen) | 0.22 | 25 µg/mL[5] |

Experimental Protocols

Detailed methodologies are crucial for the validation and further development of any new therapeutic agent. The following sections provide representative protocols for key experiments to assess the activity of a putative mycolic acid synthesis inhibitor like ATA-10.

InhA Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of InhA and its inhibition.

Principle: InhA catalyzes the oxidation of NADH to NAD⁺ during the reduction of a fatty acyl substrate. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm.

Materials:

-

Purified recombinant Mtb InhA enzyme

-

NADH

-

trans-2-Dodecenoyl-CoA (or other suitable enoyl-CoA substrate)

-

PIPES buffer (pH 6.8) containing NaCl and EDTA

-

Test compound (e.g., ATA-10) dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing PIPES buffer, NADH, and the InhA enzyme in each well of a 96-well plate.

-

Compound Addition: Add varying concentrations of the test compound (e.g., ATA-10) or DMSO (vehicle control) to the wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, trans-2-dodecenoyl-CoA, to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Data Analysis: Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol outlines the broth microdilution method for determining the MIC of a compound against M. tuberculosis.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Test compound (e.g., ATA-10)

-

96-well microtiter plates

-

Resazurin (B115843) solution (for viability assessment)

Procedure:

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Viability Staining: Add resazurin solution to each well and re-incubate for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents a color change of the resazurin from blue (no growth) to pink (growth).

Whole-Cell Mycolic Acid Synthesis Inhibition Assay

This protocol describes a method to assess the effect of a compound on mycolic acid synthesis in whole mycobacterial cells using radiolabeling and thin-layer chromatography (TLC).

Principle: The incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into mycolic acids is measured. Inhibition of mycolic acid synthesis will result in a decrease in the amount of radiolabel incorporated into the mycolic acid fraction.

Materials:

-

Mycobacterium bovis BCG or M. tuberculosis culture

-

[¹⁴C]acetic acid (sodium salt)

-

Test compound (e.g., ATA-10)

-

Saponification reagent (potassium hydroxide (B78521) in methanol/water)

-

Diethyl ether

-

Diazomethane (for methylation)

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., hexane:ethyl acetate)

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture and Treatment: Grow a culture of mycobacteria to mid-log phase. Add the test compound at various concentrations and incubate for a defined period.

-

Radiolabeling: Add [¹⁴C]acetate to the cultures and continue incubation to allow for incorporation into lipids.

-

Lipid Extraction: Harvest the cells and perform a total lipid extraction.

-

Saponification and Methylation: Saponify the lipid extract to release the fatty acids, including mycolic acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

-

TLC Analysis: Spot the extracted and derivatized lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species.

-

Detection and Quantification: Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film. Quantify the intensity of the spots corresponding to mycolic acids to determine the extent of inhibition.

Conclusion and Future Directions

"Antituberculosis Agent-10" (ATA-10) represents a promising lead compound in the quest for novel antitubercular therapeutics. Its proposed mechanism of action, the direct inhibition of InhA, is a clinically validated strategy for combating Mycobacterium tuberculosis. The data presented in this guide, although preliminary, suggests that ATA-10 possesses potent antimycobacterial activity both in vitro and in vivo.

Further research is imperative to fully elucidate the potential of this compound. Key future directions include:

-

Definitive Target Validation: Rigorous biochemical and genetic studies are required to unequivocally confirm that InhA is the primary target of ATA-10.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of ATA-10 analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

Resistance Studies: Investigating the frequency and mechanisms of resistance to ATA-10 will be essential for predicting its long-term clinical utility.

-

Toxicology Studies: Comprehensive in vivo toxicology studies are necessary to assess the safety profile of ATA-10.

The development of direct InhA inhibitors like ATA-10 holds the potential to overcome existing resistance to isoniazid and provide a new tool in the armamentarium against tuberculosis. The protocols and data presented in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this and other novel mycolic acid synthesis inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Synergistic Action of a Novel Sensitizer: A Technical Guide to Tuberculosis Inhibitor 10 and its Primary Target

For Immediate Release

This technical guide provides an in-depth analysis of "Tuberculosis inhibitor 10," a novel compound that enhances the efficacy of the antitubercular drug para-aminosalicylic acid (PAS). The primary molecular target of this inhibitor has been identified as the flavin-independent methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the folate biosynthesis pathway of mycobacteria. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, experimental validation, and synergistic effects of this promising therapeutic agent.

Executive Summary

"this compound," also referred to as AB131, demonstrates a significant ability to sensitize various mycobacterial species to the action of PAS. By moderately inhibiting the enzymatic activity of MTHFR (specifically the MSMEG_6649 protein in Mycobacterium smegmatis and its homolog Rv2172c in Mycobacterium tuberculosis), this compound disrupts the folate metabolic pathway, leading to increased susceptibility to PAS. This guide presents the quantitative data from enzymatic and whole-cell assays, detailed experimental protocols for key validation studies, and visual representations of the underlying molecular pathways and experimental workflows.

Primary Target and Mechanism of Action

The principal target of "this compound" is the flavin-independent methylenetetrahydrofolate reductase (MTHFR). This enzyme is a crucial component of the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and thus for bacterial survival.

The inhibitor itself does not exhibit direct antimycobacterial activity. Instead, it acts as a sensitizer, enhancing the inhibitory effects of para-aminosalicylic acid (PAS). PAS is a known antitubercular drug that also targets the folate pathway. By inhibiting MTHFR, "this compound" creates a metabolic vulnerability that amplifies the action of PAS, resulting in a synergistic bactericidal effect.

Signaling Pathway

The following diagram illustrates the folate biosynthesis pathway in mycobacteria and the points of inhibition for both PAS and "this compound".

Bedaquiline (TMC207): A Technical Guide on its Activity Against Drug-Susceptible Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline, formerly known as TMC207, is a diarylquinoline antimycobacterial agent that represents a significant advancement in the fight against tuberculosis (TB). It is the first drug with a novel mechanism of action against Mycobacterium tuberculosis (M. tuberculosis) to be approved by the US Food and Drug Administration (FDA) in over four decades.[1][2][3] This technical guide provides an in-depth overview of Bedaquiline's activity against drug-susceptible M. tuberculosis strains, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

Bedaquiline's unique mechanism of action is a key factor in its efficacy. It specifically targets and inhibits the proton pump of mycobacterial adenosine (B11128) triphosphate (ATP) synthase.[1][4][5] This enzyme is crucial for the generation of ATP, the primary energy currency of the cell.[6] By disrupting the energy metabolism of M. tuberculosis, Bedaquiline exhibits both bactericidal and sterilizing activity against actively replicating and dormant bacilli.[6][7] The inhibition of ATP synthesis leads to a rapid, dose-dependent depletion of the intracellular ATP pool in the mycobacteria.[8]

There are two broadly accepted mechanisms by which Bedaquiline inhibits the F-ATP synthase. The primary mechanism involves the direct binding of Bedaquiline to the c-ring of the enzyme, which stalls its rotation and thereby inhibits ATP synthesis.[9][10] A secondary mechanism, observed at higher concentrations, involves the uncoupling of the electron transport chain from ATP synthesis.[9]

Quantitative Efficacy Data

The in vitro activity of Bedaquiline against drug-susceptible M. tuberculosis strains is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for Bedaquiline against various M. tuberculosis strains as reported in the literature.

| M. tuberculosis Strain(s) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Testing Method | Reference(s) |

| Wild-type strains | 0.0039–0.25 | - | - | Resazurin (B115843) Microtiter Assay (REMA) | [11] |

| Wild-type strains | - | 0.4 (median) | - | MGIT 960 system | [12][13] |

| H37Rv (reference strain) | 0.015–0.12 | - | - | 7H10 and 7H11 agar (B569324) dilution | [14] |

| H37Rv (reference strain) | 0.015–0.06 | - | - | 7H9 broth microdilution | [14] |

| H37Rv | 0.03 | - | - | Microplate Alamar Blue Assay (MABA) | [15] |

| Clinical Isolates | 0.06 | - | - | Resazurin Microtiter Assay (REMA) | [16] |

| Parameter | Value (mg/L) | Testing Method | Reference(s) |

| Epidemiological Cutoff (ECOFF) | 1.6 | MGIT 960 system | [12][13] |

| Epidemiological Cutoff (ECOFF) | 0.125 | Resazurin Microtiter Assay (REMA) | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Bedaquiline's activity against drug-susceptible M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

1. Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the MIC of a compound.

-

Preparation of Drug Dilutions: Bedaquiline is serially diluted in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) in a 96-well microtiter plate.[11]

-

Inoculum Preparation: A log-phase culture of M. tuberculosis is diluted to a standardized turbidity, typically equivalent to a 1.0 McFarland standard, and then further diluted to achieve the final inoculum concentration.[16]

-

Incubation: The inoculated plates are incubated at 37°C for a specified period, usually 7 days.[15]

-

Addition of Resazurin: A solution of resazurin is added to each well, and the plates are re-incubated.[15]

-

Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is recorded as the lowest drug concentration that prevents this color change.[15]

2. MGIT 960 System

The BACTEC™ MGIT™ 960 system is an automated method for mycobacterial liquid culture and susceptibility testing.

-

Drug Preparation: Bedaquiline is incorporated into the MGIT growth supplement.

-

Inoculation: A standardized inoculum of M. tuberculosis is added to the MGIT tubes containing the drug.

-

Incubation and Monitoring: The tubes are incubated in the MGIT 960 instrument, which continuously monitors for oxygen consumption as an indicator of bacterial growth.

-

Result Interpretation: The instrument automatically flags a tube as positive when growth is detected. The MIC is determined as the lowest concentration of Bedaquiline that shows no significant growth compared to the drug-free control.

Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cell lines (e.g., A549, Calu-3, MCF7) are cultured in appropriate media.[17][18]

-

Drug Exposure: The cells are exposed to various concentrations of Bedaquiline for a defined period (e.g., 5 days).[18]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

ATP Synthesis Inhibition Assay

This assay measures the effect of Bedaquiline on ATP production in mycobacteria.

-

Bacterial Culture: M. tuberculosis is grown to mid-log phase.

-

Drug Treatment: The bacterial culture is treated with different concentrations of Bedaquiline for a short period (e.g., 180 minutes).[8]

-

ATP Extraction: The intracellular ATP is extracted from the bacterial cells.

-

Luminometry: The amount of ATP is quantified using a luciferin-luciferase-based assay, where the light produced is proportional to the ATP concentration.

-

Data Analysis: The ATP levels in treated samples are compared to those in untreated controls to determine the extent of inhibition.[8]

Conclusion

Bedaquiline stands as a potent antitubercular agent with a novel mechanism of action that is highly effective against drug-susceptible M. tuberculosis. Its ability to inhibit the mycobacterial ATP synthase provides a critical advantage in the treatment of tuberculosis. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of Bedaquiline and other novel tuberculosis inhibitors.

References

- 1. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbcp.com [ijbcp.com]

- 3. TMC207 becomes bedaquiline, a new anti-TB drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]

- 5. tballiance.org [tballiance.org]

- 6. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]

- 17. Inhalable Dry Powder of Bedaquiline for Pulmonary Tuberculosis: In Vitro Physicochemical Characterization, Antimicrobial Activity and Safety Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary Characterization of the Novel Anti-Tuberculosis Candidate: TB-10

An In-depth Technical Guide for Drug Development Professionals

Affiliation: Google Research

Abstract

This document provides a comprehensive technical overview of the preliminary characterization of a novel anti-tuberculosis compound, designated TB-10. Identified through a whole-cell-based high-throughput screening campaign against Mycobacterium tuberculosis, TB-10 exhibits potent bactericidal activity against both replicating and non-replicating mycobacteria. This guide details the initial in vitro activity, cytotoxicity profile, and preliminary mechanism of action studies. The experimental protocols employed for these characterizations are described in detail to ensure reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics for tuberculosis.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, underscoring the urgent need for novel anti-tuberculosis agents with new mechanisms of action.[1][2] Standard treatment regimens are lengthy and can have significant side effects, leading to poor patient compliance and the development of resistance.[1] A promising strategy in tuberculosis drug discovery is the identification of compounds that can effectively kill both actively replicating and dormant, non-replicating mycobacteria.[3] This guide outlines the preliminary biological and pharmacological profile of TB-10, a novel chemical entity with promising anti-tuberculosis activity.

In Vitro Anti-Tuberculosis Activity of TB-10

TB-10 was initially identified in a high-throughput screen for its ability to inhibit the growth of M. tuberculosis H37Rv. Subsequent dose-response studies confirmed its potent activity. The in vitro activity of TB-10 was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: In Vitro Activity of TB-10 against M. tuberculosis H37Rv

| Assay Type | Endpoint | TB-10 (µM) | Rifampicin (µM) |

| MIC | 90% inhibition of growth | 0.8 | 0.03 |

| MBC | 99.9% reduction in CFU | 3.2 | 0.25 |

Cytotoxicity Profile

The selectivity of an anti-tuberculosis compound is a critical parameter, ensuring that it is toxic to the pathogen but not to the host cells. The cytotoxicity of TB-10 was evaluated against the murine macrophage cell line J774.[4]

Table 2: Cytotoxicity of TB-10 against J774 Macrophage Cell Line

| Compound | CC50 (µM) |

| TB-10 | > 100 |

| Doxorubicin (Control) | 1.5 |

The selectivity index (SI), calculated as the ratio of CC50 to MIC, is a key indicator of a compound's therapeutic potential. For TB-10, the SI is >125, suggesting a favorable therapeutic window.

Activity against Intracellular M. tuberculosis

The ability of a compound to penetrate host macrophages and kill intracellular mycobacteria is crucial for an effective anti-tuberculosis drug. The activity of TB-10 was assessed against M. tuberculosis residing within J774 macrophages.

Table 3: Intracellular Activity of TB-10

| Compound | EC90 (µM) |

| TB-10 | 2.5 |

| Rifampicin | 0.1 |

Preliminary Mechanism of Action Studies

To elucidate the potential mechanism of action of TB-10, spontaneous resistant mutants of M. tuberculosis H37Rv were generated by plating a large number of bacteria on solid medium containing 10x the MIC of the compound. Whole-genome sequencing of the resistant mutants revealed single nucleotide polymorphisms (SNPs) in the mmpL3 gene. MmpL3 is a known transporter of mycolic acids, which are essential components of the mycobacterial cell wall.[4] This suggests that TB-10 may exert its anti-tuberculosis effect by inhibiting MmpL3.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of TB-10 was determined using the Microplate Alamar Blue Assay (MABA).[5]

-

M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80 to mid-log phase.

-

The bacterial suspension was diluted to a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microplate.

-

TB-10 was serially diluted in the microplate to achieve a range of final concentrations.

-

The plates were incubated at 37°C for 7 days.

-

A 10% (v/v) solution of Alamar Blue was added to each well, and the plates were incubated for an additional 24 hours.

-

The MIC was defined as the lowest concentration of the compound that prevented the color change of Alamar Blue from blue to pink.

Minimum Bactericidal Concentration (MBC) Determination

The MBC was determined by sub-culturing the contents of the wells from the MIC assay onto solid agar (B569324) plates.[6]

-

Aliquots from wells with concentrations of TB-10 at and above the MIC were plated on Middlebrook 7H11 agar plates.

-

The plates were incubated at 37°C for 3-4 weeks.

-

The MBC was defined as the lowest concentration of the compound that resulted in a 99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.

Cytotoxicity Assay

The cytotoxicity of TB-10 was assessed using a resazurin-based assay in the J774 macrophage cell line.[4]

-

J774 cells were seeded in a 96-well plate and incubated for 24 hours.

-

The cells were treated with serial dilutions of TB-10 for 72 hours.

-

Resazurin was added to each well, and the plates were incubated for 4 hours.

-

Fluorescence was measured to determine cell viability.

-

The CC50, the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.

Intracellular Activity Assay

The activity of TB-10 against intracellular M. tuberculosis was determined using a macrophage infection model.[4]

-

J774 macrophages were seeded in a 96-well plate and infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Extracellular bacteria were removed by washing with fresh medium.

-

The infected cells were treated with serial dilutions of TB-10 for 72 hours.

-

The macrophages were lysed, and the released bacteria were plated on Middlebrook 7H11 agar to determine the CFU count.

-

The EC90, the concentration that reduces the intracellular bacterial load by 90%, was determined.

Visualizations

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the preliminary in vitro characterization of TB-10.

Proposed Signaling Pathway Inhibition by TB-10

Caption: Proposed inhibition of the MmpL3 mycolic acid transporter by TB-10.

Conclusion and Future Directions

The preliminary characterization of TB-10 reveals it to be a potent and selective inhibitor of M. tuberculosis with activity against intracellular bacteria. The identification of MmpL3 as its putative target provides a strong rationale for its further development. Future studies will focus on lead optimization to improve its pharmacokinetic and pharmacodynamic properties, in vivo efficacy studies in animal models of tuberculosis, and further elucidation of its mechanism of action. The promising profile of TB-10 makes it a valuable candidate for inclusion in the tuberculosis drug development pipeline.

References

- 1. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CRISPRi-mediated characterization of novel anti-tuberculosis targets: Mycobacterial peptidoglycan modifications promote beta-lactam resistance and intracellular survival [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 6. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Tuberculosis Inhibitor 10: A Novel Adjuvant for Para-Aminosalicylic Acid in Combating Tuberculosis

A Technical Whitepaper for Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. This necessitates the exploration of novel therapeutic strategies, including the development of compounds that can enhance the efficacy of existing anti-TB drugs. This document details the preclinical data and therapeutic potential of a novel compound, herein referred to as "Tuberculosis inhibitor 10." This small molecule has been identified as a potent enhancer of the bacteriostatic activity of para-aminosalicylic acid (PAS), a second-line anti-TB drug. Evidence suggests that this compound exerts its effect through the moderate inhibition of MSMEG_6649, a methylenetetrahydrofolate reductase in the non-pathogenic species Mycobacterium smegmatis, indicating a likely interaction with the folate biosynthesis pathway. This whitepaper provides a comprehensive overview of the available data, experimental protocols, and the proposed mechanism of action for this promising anti-TB agent.

Introduction

The lengthy and complex treatment regimens for tuberculosis, coupled with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscore the urgent need for new and improved therapeutic options. One promising approach is the identification of compounds that can potentiate the effects of current anti-TB drugs, thereby increasing their efficacy, reducing treatment duration, and overcoming resistance mechanisms.

Para-aminosalicylic acid (PAS) is a structural analog of para-aminobenzoic acid (PABA) and functions as a competitive inhibitor in the mycobacterial folate biosynthesis pathway.[1] Despite its long history of use, its moderate efficacy and associated side effects have relegated it to a second-line agent.[1] A high-throughput screening of approximately 100,000 small molecules was conducted to identify enhancers of PAS activity against M. tuberculosis.[1][2] This screen led to the identification of several promising scaffolds, including the one represented by this compound. This compound has demonstrated a synergistic effect with PAS, suggesting its potential to revitalize the clinical utility of this established anti-TB drug.

Mechanism of Action

The proposed mechanism of action for this compound is twofold, converging on the disruption of the folate biosynthesis pathway in Mycobacterium tuberculosis.

-

Enhancement of Para-Aminosalicylic Acid (PAS) Activity : The primary characteristic of this compound is its ability to enhance the inhibitory activity of PAS against mycobacteria.[3][4] PAS competes with PABA for the enzyme dihydropteroate (B1496061) synthase (DHPS), leading to the production of non-functional folate analogs and subsequent inhibition of DNA synthesis.[1][2] By potentiating this effect, this compound likely increases the intracellular concentration or activity of the toxic PAS-derived metabolites.

-